12-oxo-9Z-dodecenoic acid

説明

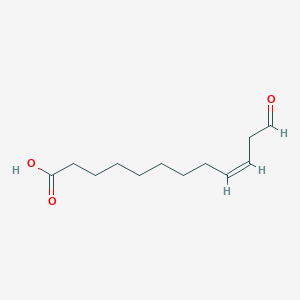

12-oxo-cis-dodec-9-enoic acid is a C12, omega-oxo fatty acid with a double bond at position 9; found in soybean, a metabolite of both linolenic and linoleic acids. It is an oxo fatty acid and an aldehyde. It is functionally related to a cis-9-dodecenoic acid.

生物活性

12-Oxo-9Z-dodecenoic acid (also known as 12-oxo-cis-9-dodecenoic acid) is a fatty acid metabolite primarily derived from linolenic and linoleic acids. It has garnered attention in various fields, including plant biology and agriculture, due to its significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

- Molecular Formula : C₁₂H₂₀O₃

- Molecular Weight : 212.29 g/mol

- CAS Number : 60485-39-4

This compound is involved in several biological processes:

- Plant Stress Responses : This compound plays a crucial role in the hydroperoxide lyase pathway, which is vital for plant defense mechanisms against environmental stressors. It contributes to the production of volatile compounds that signal stress responses in plants .

- Signaling Molecule : In plants, this compound acts as a signaling molecule influencing growth and development. It interacts with receptors involved in stress response pathways, potentially modulating metabolic processes related to lipid metabolism .

- Metabolic Pathways : Studies indicate that this compound may influence lipid metabolism in both plants and animals, suggesting broader implications for human health and nutrition .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Plant Defense Mechanism | Enhances stress responses through hydroperoxide lyase pathway, producing aldehydes for defense signaling. |

| Growth Regulation | Acts as a signaling molecule affecting growth and development in plants. |

| Lipid Metabolism Modulation | Influences metabolic pathways related to lipid metabolism in various organisms. |

Case Study 1: Plant Stress Responses

In a study involving Arabidopsis thaliana, researchers demonstrated that this compound is produced during the hydroperoxide lyase pathway when plants are subjected to mechanical wounding. The compound was shown to be cleaved into volatile compounds that serve as signals for defense mechanisms .

Case Study 2: Agricultural Applications

Research has indicated that applying this compound can enhance the resilience of crops under stress conditions. For instance, soybean plants treated with this compound exhibited improved growth and stress tolerance compared to untreated controls .

Research Findings

- Interaction with Hydroperoxide Lyase : The activity of hydroperoxide lyase (HPL) is crucial for the conversion of fatty acid hydroperoxides into this compound, highlighting its role in plant biochemistry .

- Potential Health Benefits : The metabolic pathways influenced by this compound suggest potential health benefits related to lipid metabolism, warranting further investigation into its effects on human health .

科学的研究の応用

Agricultural Signaling

12-Oxo-9Z-dodecenoic acid serves as a signaling molecule that can modulate plant responses to environmental stresses. It interacts with biological systems and may influence metabolic pathways related to lipid metabolism in both plants and animals.

Plant Defense Mechanisms

this compound plays a role in plant stress responses through the hydroperoxide lyase pathway, which produces various aldehydes and contributes to the plant's defense mechanisms.

Receptor Interactions

Interaction studies have shown that this compound interacts with various biological systems, indicating potential interactions with receptors responsible for stress response mechanisms in plants.

Flavoring Agents

Due to its structural characteristics, this compound is considered a flavoring agent.

Role as a Metabolite

This compound is a metabolite of both linolenic and linoleic acids, which are essential fatty acids found in many plants and play a role in human health. In Arabidopsis, cleavage by hydroperoxide lyase (HPL) yields short-chain aldehydes, with 13-HPOT forming a C6 aldehyde [( Z)-3-hexenal] and a C12 oxo-fatty acid [12-oxo-( Z)-9-dodecenoic acid, also known as (9 Z)-traumatin] .

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9Z-Dodecenoic Acid | C₁₂H₂₂O₂; contains a double bond at position 9 | Commonly found in natural oils; less oxidized |

| Linoleic Acid | C₁₈H₃₄O₂; contains two double bonds | Essential fatty acid; crucial for human health |

| 12-Hydroxydecanoic Acid | C₁₂H₂₄O₃; contains a hydroxyl group | Involved in various biochemical processes |

| 13-Hydroperoxy-9Z-Dodecenoic Acid | C₁₂H₂₄O₄; contains hydroperoxide functionality | Precursor to several flavor compounds |

This compound is unique because of its specific ketone functional group and its role as a metabolite within plant stress responses, distinguishing it from other similar compounds that may not possess these characteristics.

Biosynthetic Pathway

Research has shown that 11-hydroxy-12-oxo-(9Z)-dodecenoic acid is a novel product derived from traumatin . In plants, 4-hydroxy-(2E)-alkenals were thought to be derived by the subsequent actions of lipoxygenase and a peroxygenase on (3Z)-alkenals . However, the presence of 9-hydroxy-12-oxo-(10E)-dodecenoic acid (9-hydroxy-traumatin) in incubations of 12-oxo-(9Z)-dodecenoic acid (traumatin) in the absence of lipoxygenase or peroxygenase, has prompted scientists to reinvestigate its mode of formation .

травматин- and Dinortraumatin-containing Galactolipids in Arabidopsis

化学反応の分析

Hydrogenation

The double bond in 12-oxo-9Z-dodecenoic acid can undergo hydrogenation, which involves the addition of hydrogen atoms across the double bond, converting it into a single bond. This process saturates the fatty acid.

Lipoxygenase Pathway

This compound is involved in the lipoxygenase pathway, where it is produced from linoleic acid through a multi-enzymatic cascade . This cascade includes lipoxygenase, hydroperoxide lyase, and aldehyde dehydrogenase . The final step involves an unidentified double bond reductase in E. coli .

Isomerization

The 9(Z)-double bond in this compound is unstable and can spontaneously isomerize to the 10(E)-isomer through allylic isomerization, forming thermodynamically preferential conjugated oxoenes .

Hydroperoxide Lyase (HPL) Reaction

Hydroperoxide lyase (HPL) cleaves fatty acid hydroperoxides, leading to the formation of volatile aldehydes and this compound . For instance, α-linolenic acid 13-hydroperoxide (13-HPOT) is cleaved by HPL to produce (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid .

The below table summarizes compounds with structural similarities to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 9Z-Dodecenoic Acid | C₁₂H₂₂O₂; contains a double bond at position 9 | Commonly found in natural oils; less oxidized |

| Linoleic Acid | C₁₈H₃₄O₂; contains two double bonds | Essential fatty acid; crucial for human health |

| 12-Hydroxydecanoic Acid | C₁₂H₂₄O₃; contains a hydroxyl group | Involved in various biochemical processes |

| 13-Hydroperoxy-9Z-dodecenoic Acid | C₁₂H₂₄O₄; contains hydroperoxide functionality | Precursor to several flavor compounds |

特性

IUPAC Name |

(Z)-12-oxododec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,11H,1-4,6,8-10H2,(H,14,15)/b7-5- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHXTOVLSZRTHJ-ALCCZGGFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CCC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C\CC=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344243 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60485-39-4 | |

| Record name | 12-Oxo-9Z-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。